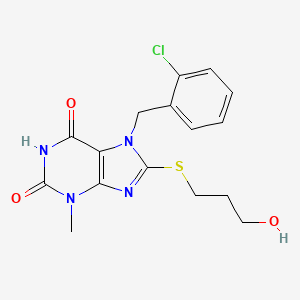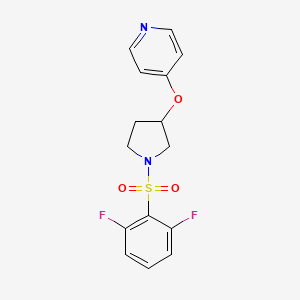![molecular formula C8H14ClN5O2 B2688680 Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride CAS No. 2503209-05-8](/img/structure/B2688680.png)
Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a class of compounds known as triazole-pyrimidine hybrids, which have been shown to have promising biological activities in various domains .
Synthesis Analysis
The compound is synthesized through a series of steps involving the design and characterization of novel triazole-pyrimidine-based compounds . The synthesis process is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound is analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . This allows for a detailed understanding of the compound’s structure and properties.Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized . The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined through various analyses, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These analyses provide detailed information about the compound’s structure and properties.Applications De Recherche Scientifique
Synthesis of Heterocycles
Research has shown that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family are key intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, Ranjbar‐Karimi et al. (2010) demonstrated a three-component synthesis approach to create new carbonitriles and pyrimidine derivatives, highlighting the versatility of these compounds in constructing complex molecular structures (R. Ranjbar‐Karimi, Khalil Beiki-Shoraki, & A. Amiri, 2010).
Chemical Reactions and Transformations
Chernyshev et al. (2014) explored the reactions of partially hydrogenated [1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides, leading to the formation of amides and further intramolecular alkylation to produce novel heterocyclic chlorides. This study underscores the compound's utility in organic synthesis and the generation of new cyclic compounds with potential biological activities (V. M. Chernyshev, D. A. Pyatakov, A. N. Sokolov, A. Astakhov, E. S. Gladkov, S. Shishkina, & O. Shishkin, 2014).
Potential in Medicinal Chemistry
Although the request was to avoid drug use, dosage, and side effects, it's worth noting that the structural motif of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been investigated for potential applications in medicinal chemistry. For example, Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate to evaluate for tuberculostatic activity, indicating the relevance of these compounds in drug discovery (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, & V. Charushin, 2019).
Mécanisme D'action
The compound exhibits neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c1-15-7(14)5-3-10-8-11-6(2-9)12-13(8)4-5;/h5H,2-4,9H2,1H3,(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENGQUXEVPOZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=NC(=NN2C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2688601.png)
![2-Chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]propanamide](/img/structure/B2688605.png)
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2688606.png)
![N-(2,3-dimethoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2688607.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester](/img/structure/B2688609.png)





![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2688618.png)